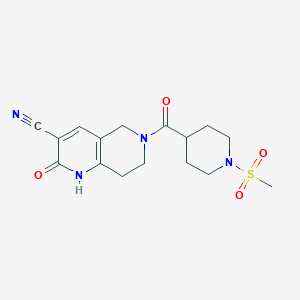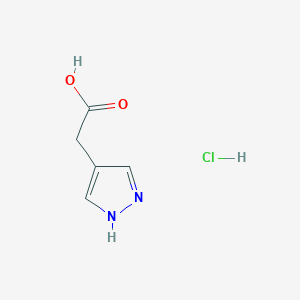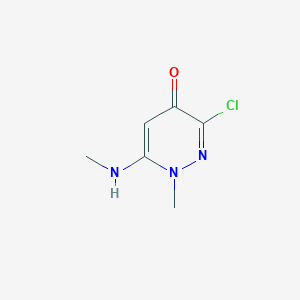
3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C6H8ClN3O and its molecular weight is 173.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Investigations and Anticonvulsive Properties
Pyridazine derivatives have been explored for their pharmacological properties, including anticonvulsive effects. Studies have found that certain 3,6-dialkoxy-pyridazines possess good anticonvulsive properties, indicating the potential for these compounds in neurological research and treatment development (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Reactivity and Synthesis of Pyridazine Derivatives
The reactivity of pyridazine derivatives towards various nucleophiles has been studied, shedding light on the synthetic pathways that could be relevant for modifying and exploring the properties of 3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one. Research in this area focuses on understanding how different functional groups influence the chemical behavior and potential applications of pyridazine compounds (Adembri, Sio, Nesi, & Scotton, 1976).
Novel Synthesis Routes and Biological Activities
Innovative synthesis routes for pyridazin-3-one derivatives have been developed, leading to the creation of new classes of compounds with potential biological activity. These synthesis methods and the resulting compounds are critical for advancing research in medicinal chemistry and drug development (Ibrahim & Behbehani, 2014).
Potential Antitumor Applications
Research has also been conducted on pyridazine derivatives for potential antitumor applications, highlighting the versatility of these compounds in addressing critical health issues. This includes the exploration of novel imidazotetrazine derivatives for their broad-spectrum antitumor activity, indicating the promise of pyridazine-based compounds in cancer therapy (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Anticoccidial Activity
Lastly, the synthesis and evaluation of triazine derivatives, structurally related to pyridazines, for their anticoccidial activity demonstrate the agricultural and veterinary importance of such compounds. These studies provide insights into the potential for developing new treatments against parasitic infections in poultry, highlighting another significant application area for pyridazine derivatives (Shibamoto & Nishimura, 1986).
Eigenschaften
IUPAC Name |
3-chloro-1-methyl-6-(methylamino)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-8-5-3-4(11)6(7)9-10(5)2/h3,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJXVVNONLEECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)C(=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
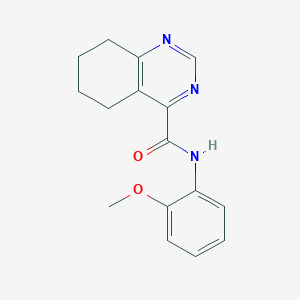
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)
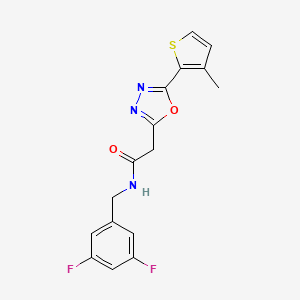
![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2892232.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)
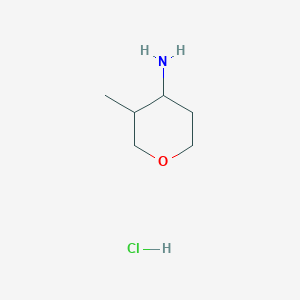
![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)
![methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2892242.png)
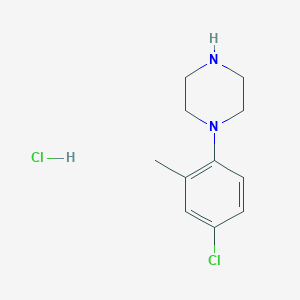
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2892245.png)
